tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group in the compound provides steric hindrance, which can influence the reactivity and stability of the molecule.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It may be involved in reactions similar to the suzuki–miyaura cross-coupling, which involves the formation of carbon-carbon bonds . The compound may interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
Compounds with tert-butyl groups have been shown to influence various biochemical pathways . They are part of chemical transformations and have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
Similar compounds like tert-butyl carbamate have been studied . The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
Similar compounds have been shown to exhibit narrow and intense nmr signals even when attached to large proteins or complexes .
Action Environment
The suzuki–miyaura cross-coupling reaction, which similar compounds are involved in, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate typically involves the reaction of an indole derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate
- tert-Butyl cyanoacetate
- tert-Butyl 3-(dicyanomethylene)-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate is unique due to its specific indole structure combined with the tert-butyl and cyanomethyl groups. This combination provides distinct steric and electronic properties, making it a valuable compound in various chemical and biological applications .
Biological Activity
tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate is a notable compound within the indole derivative class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , a cyanomethyl substituent , and a carboxylate functional group attached to the indole core. The molecular formula is , with a molecular weight of approximately 246.26 g/mol. The indole structure contributes to its unique chemical properties, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Modulation : The indole core can interact with enzymes, potentially inhibiting or activating their functions. This interaction may lead to alterations in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Metabolic Transformations : The cyanomethyl group can undergo metabolic changes, resulting in active metabolites that exert biological effects.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that indole derivatives possess antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains .
- Anticancer Potential : Preliminary research suggests that it may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The exact mechanisms remain under investigation but could involve modulation of signaling pathways associated with cell proliferation and survival.
- Neuroprotective Effects : Some indole derivatives have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Study Focus | Key Findings |
---|---|
Antimicrobial Screening | Demonstrated effectiveness against Gram-positive bacteria; IC50 values reported in low micromolar range. |
Anticancer Activity | Induced apoptosis in human cancer cell lines; mechanisms involved include caspase activation and cell cycle arrest. |
Neuroprotective Studies | Showed promise in reducing oxidative stress markers in neuronal cell cultures. |
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound is being explored for various applications:
- Drug Development : The compound serves as a building block for synthesizing more complex molecules aimed at treating infections and cancers.
- Research Tool : It is utilized in studies investigating the role of indole derivatives in biological systems, aiding in the understanding of structure-activity relationships (SAR) within medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQLNYZZVFUWIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572185 | |
Record name | tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218772-62-4 | |
Record name | 1,1-Dimethylethyl 3-(cyanomethyl)-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=218772-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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